Bis(p-chlorophenyl) diselenide
Overview
Description
Bis(p-chlorophenyl) diselenide is an organoselenium compound characterized by the presence of two selenium atoms bonded to two p-chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(p-chlorophenyl) diselenide can be synthesized through several methods. One common approach involves the reaction of p-chlorophenyl halides with elemental selenium in the presence of a reducing agent such as hydrazine hydrate. The reaction typically occurs under atmospheric pressure and in the presence of a base like sodium hydroxide . Another method involves the treatment of p-chlorophenyl selenocyanate with a base, leading to the formation of the diselenide through aerial oxidation .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Bis(p-chlorophenyl) diselenide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or selenones under specific conditions.
Reduction: The compound can be reduced to selenols or selenides using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the p-chlorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Selenoxides, selenones.
Reduction: Selenols, selenides.
Substitution: Various substituted diselenides depending on the nucleophile used.
Scientific Research Applications
Bis(p-chlorophenyl) diselenide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Industry: The compound is used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which bis(p-chlorophenyl) diselenide exerts its effects involves several pathways:
Redox Modulation: The compound can modulate redox processes by acting as an antioxidant or prooxidant, depending on the cellular environment.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular metabolism, leading to altered cellular functions.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Comparison with Similar Compounds
Diphenyl diselenide: Similar structure but without the chlorine substituents.
Bis(2-naphthyl) diselenide: Contains naphthyl groups instead of p-chlorophenyl groups.
Bis(4-methoxyphenyl) diselenide: Contains methoxy groups instead of chlorine.
Uniqueness: Bis(p-chlorophenyl) diselenide is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine substituents can enhance the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)diselanyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGQWQMPCZYJLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Se][Se]C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2Se2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174542 | |
Record name | Bis(p-chlorophenyl) diselenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20541-49-5 | |
Record name | Bis(4-chlorophenyl) diselenide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20541-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(p-chlorophenyl) diselenide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020541495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC379427 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(p-chlorophenyl) diselenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(p-chlorophenyl) diselenide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(P-CHLOROPHENYL) DISELENIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4G7XY59QN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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